Home > Products > Screening Compounds P9586 > Dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate -

Dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Catalog Number: EVT-5433026
CAS Number:
Molecular Formula: C23H22ClNO4
Molecular Weight: 411.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

  • Compound Description: Nifedipine, a dihydropyridine calcium channel blocker, is widely used as an antihypertensive and anti-anginal agent. It exhibits potent vasodilatory effects primarily by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle. []
  • Relevance: Nifedipine serves as a key structural reference point for numerous 1,4-dihydropyridine derivatives, including dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the core 1,4-dihydropyridine ring system. The primary structural difference lies in the substituents at the 4-position and the ester moieties. [, , , ]

Nicardipine

  • Compound Description: Nicardipine is another dihydropyridine calcium channel blocker known for its potent and long-lasting antihypertensive effects. It acts similarly to nifedipine by blocking L-type calcium channels, leading to vasodilation and reduced blood pressure. []
  • Relevance: Like nifedipine, nicardipine shares the core 1,4-dihydropyridine structure with dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The structural differences arise from the substituents at the 4-position and the ester groups. Researchers often compare novel dihydropyridine derivatives, like the target compound, to established drugs like nicardipine to assess their pharmacological profiles and potential therapeutic benefits. [, , ]

Nimodipine

  • Compound Description: Nimodipine, a dihydropyridine calcium channel blocker, exhibits high selectivity for cerebral blood vessels, making it particularly effective in treating neurological conditions like subarachnoid hemorrhage. []
  • Relevance: Nimodipine serves as a reference compound for evaluating the calcium channel antagonist activity of novel dihydropyridine derivatives, including dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of the 1,4-dihydropyridine ring system in both compounds highlights their shared chemical class and potential for calcium channel modulation. [, ]

Amlodipine

  • Compound Description: Amlodipine, a long-acting dihydropyridine calcium channel blocker, effectively treats hypertension and angina pectoris. Its long duration of action is attributed to its high lipophilicity and slow metabolism. []
  • Relevance: Structurally, amlodipine and dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same 1,4-dihydropyridine class. The primary distinction lies in the substituents at the 2-position and the ester groups. Researchers often explore modifications to these substituents to optimize pharmacological properties like potency, duration of action, and tissue selectivity. []
  • Compound Description: This dihydropyridine derivative exhibits potent calcium antagonist activity. Research identified the (+)-alpha isomer, specifically (S)-(S)-1, as having significantly stronger hypotensive activity than its enantiomer. []
  • Relevance: This compound, like dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, features a substituted phenyl ring at the 4-position of the 1,4-dihydropyridine ring. The difference lies in the specific substituent on the phenyl ring and the ester side chain. Exploring these structural variations is crucial in understanding the structure-activity relationship within this drug class. []

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

  • Compound Description: This compound, synthesized using the Hantzsch reaction, shows promising antifungal, antiviral (specifically against tobacco mosaic virus), and some insecticidal activity against Mythimna separata. [, ]
  • Relevance: This compound shares the core 1,4-dihydropyridine structure with dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. It highlights the versatility of the 1,4-dihydropyridine scaffold in generating compounds with diverse biological activities beyond calcium channel modulation. [, ]

Methyl (E)-3-phenyl-2-propen-1-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

  • Compound Description: FRC-8411 is a novel dihydropyridine derivative with potent and long-lasting antihypertensive activity. Research revealed two polymorphic forms (I and II) with differing pharmacological profiles. [, ]
  • Relevance: Both FRC-8411 and dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class and are structurally similar. Key differences lie in the substitution at the 4-phenyl ring (nitro vs. chloro) and the ester side chains. These variations highlight the impact of even subtle structural modifications on the pharmacological properties of 1,4-dihydropyridine derivatives. [, ]

Properties

Product Name

Dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

dimethyl 4-(3-chlorophenyl)-1-(1-phenylethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C23H22ClNO4/c1-15(16-8-5-4-6-9-16)25-13-19(22(26)28-2)21(20(14-25)23(27)29-3)17-10-7-11-18(24)12-17/h4-15,21H,1-3H3

InChI Key

NAYPPQJPPAZGRK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.